molecular formula C17H27NO2 B12236358 N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide

N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B12236358
M. Wt: 277.4 g/mol
InChI Key: RZKBGGHDGRLXRY-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxypropyl group, a phenyl ring substituted with a methylpropyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylpropyl)benzaldehyde and 3-methoxypropylamine.

    Formation of Intermediate: The aldehyde group of 4-(2-methylpropyl)benzaldehyde is first converted to a corresponding carboxylic acid or ester, which is then reacted with 3-methoxypropylamine to form an intermediate.

    Amidation Reaction: The intermediate undergoes an amidation reaction under controlled conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]acetamide
  • N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]butanamide

Uniqueness

N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxypropyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C17H27NO2/c1-13(2)12-15-6-8-16(9-7-15)14(3)17(19)18-10-5-11-20-4/h6-9,13-14H,5,10-12H2,1-4H3,(H,18,19)

InChI Key

RZKBGGHDGRLXRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCCOC

Origin of Product

United States

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